1-([2,2'-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-17(19-11-3-5-14-16(8-11)23-10-22-14)18-9-12-4-6-15(24-12)13-2-1-7-21-13/h1-8H,9-10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBYVWIEWSGBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran component can be synthesized through a palladium-catalyzed coupling reaction between 2-furylboronic acid and 5-bromofuran.
Synthesis of Benzodioxole Derivative: The benzodioxole part is often prepared via a condensation reaction involving catechol and formaldehyde, followed by cyclization.
Urea Formation: The final step involves the reaction of the bifuran and benzodioxole derivatives with an isocyanate to form the urea linkage under mild conditions, typically in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-([2,2’-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the urea group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, especially at the positions ortho to the methylene bridge, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated benzodioxole derivatives.
Scientific Research Applications
1-([2,2’-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 1-([2,2’-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea exerts its effects involves:
Molecular Targets: The compound targets DNA, forming strong π-π stacking interactions with the base pairs, leading to DNA condensation and inhibition of replication.
Pathways Involved: It induces apoptosis through the activation of caspase pathways and the promotion of DNA fragmentation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzodioxole ring is a common scaffold in medicinal chemistry. Key structural variations among analogs include:
- Substituents on the benzodioxole ring: Methoxy groups: In 6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine (), methoxy groups enhance solubility but may increase susceptibility to O-demethylation metabolism . Difluoro substitution: 3-(6-(1-(2,2-difluoro-benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamidino)pyridine () shows improved metabolic stability due to fluorine’s electronegativity and resistance to enzymatic cleavage . Bromophenyl groups: 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)-3-hydroxyprop-2-en-1-one () utilizes bromine for covalent binding or radiolabeling, with an 89% synthesis yield under optimized conditions .
- Heterocyclic cores :
- Pyridine/furan hybrids : Compounds like 5-(Benzo[d][1,3]dioxol-5-yl)-3-iodo-2-(4-methoxyphenyl)furo[3,2-b]pyridine () exhibit planar aromatic systems for π-π interactions, synthesized via palladium-catalyzed cross-coupling .
- Dihydropyridines : Diethyl 4-(1-(benzo[d][1,3]dioxol-5-yl)propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate (B9, ) achieves 50% yield using hexane/EtOAc eluents, highlighting the role of solvent polarity in purification .
Pharmacological and Metabolic Profiles
- Metabolism: Benzodioxole-containing compounds primarily undergo O-demethylenation to form o-quinones, a pathway observed in entactogens (). Difluoro substitution (e.g., DiFMDA) reduces this metabolic liability .
- ADMET properties : N-(1-(benzo[d][1,3]dioxol-5-yl)propan-2-yl)-O-methylhydroxylamine (MDMEO, ) exhibits poor ADMET profiles due to hydroxylamine instability, whereas urea derivatives (like the target compound) may offer improved stability .
Data Tables
Table 1: Comparison of Benzodioxole-Containing Analogues
Key Findings and Implications
Structural Flexibility : The benzodioxole moiety tolerates diverse substitutions (e.g., methoxy, difluoro), enabling fine-tuning of solubility and metabolic stability .
Synthetic Efficiency : Yields vary significantly (50–89%) based on reaction conditions, with catalysts like Pd(OAc)₂ and LiHMDS proving critical .
Metabolic Considerations : Fluorination or urea incorporation (as in the target compound) may mitigate O-demethylenation, a common degradation pathway .
Biological Activity
1-([2,2'-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea, identified by its CAS number 2034252-99-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 326.30 g/mol. The compound features a bifuran moiety and a benzodioxole structure, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034252-99-6 |
| Molecular Formula | C17H14N2O5 |
| Molecular Weight | 326.30 g/mol |
Antitumor Activity
The benzodioxole moiety is known to exhibit antitumor properties. Compounds with this structure have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. While specific studies on this compound are scarce, the presence of the benzodioxole unit suggests a potential for anticancer activity that warrants further investigation.
Study on Structural Modifications
A comparative analysis of various derivatives of bifuran and benzodioxole indicated that substitutions at the ortho position significantly enhance activity against certain bacterial strains. For example, compounds with methoxy groups showed improved binding interactions with target enzymes . This suggests that similar modifications to this compound could enhance its biological activity.
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound may interact favorably with key enzymes involved in bacterial metabolism and growth . The predicted binding energies suggest a potential for significant inhibitory effects.
Q & A
Q. What are the established synthetic routes for 1-([2,2'-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea, and how can reaction conditions be optimized for reproducibility?
Answer: The synthesis typically involves multi-step reactions, starting with coupling bifuran and benzodioxole precursors via urea bond formation. Key steps include:
- Sonogashira or Suzuki-Miyaura coupling for bifuran-aryl linkage (e.g., Pd-catalyzed cross-coupling in dioxane/water mixtures, as in ).
- Urea bond formation using carbodiimides (e.g., DCC or EDC) to link the bifuran-methylamine and benzodioxole-isocyanate intermediates .
Optimization focuses on solvent choice (e.g., dichloromethane for urea coupling), temperature control (room temp to 100°C), and purification via silica gel chromatography or recrystallization. Low yields (~20–50%) are common; improving stoichiometric ratios (e.g., 1.2–1.5 equivalents of coupling agents) and inert atmospheres can enhance reproducibility .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical for validation?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms urea NH protons (δ 8.5–9.5 ppm) and bifuran/benzodioxole aromatic signals (e.g., benzodioxole O-CH2-O at δ 5.9–6.1 ppm) .
- Infrared Spectroscopy (IR): Urea C=O stretch (~1640–1680 cm⁻¹) and benzodioxole C-O-C asymmetric vibrations (~1250 cm⁻¹) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Answer: Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability. Strategies include:
- Metabolic Stability Assays: Use liver microsomes to identify degradation hotspots (e.g., benzodioxole O-demethylenation, a common metabolic pathway ).
- Prodrug Design: Modify the urea moiety or benzodioxole group to enhance stability (e.g., fluorination of benzodioxole, as in ).
- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution in rodent models to correlate in vitro potency with in vivo efficacy .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets, and how can they guide experimental design?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Prioritize targets based on docking scores and conserved binding motifs (e.g., urea H-bond donors) .
- QSAR Modeling: Train models on benzodioxole-urea derivatives to predict IC50 values against specific enzymes (e.g., cytochrome P450 isoforms) .
- MD Simulations: Assess binding stability over 100-ns trajectories in explicit solvent (e.g., water/NaCl systems) to identify critical residue interactions .
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the bifuran and benzodioxole moieties?
Answer:
- Bifuran Modifications: Synthesize analogs with methyl, bromo, or methoxy substituents at the 5-position to assess steric/electronic effects on activity .
- Benzodioxole Replacements: Substitute benzodioxole with bioisosteres (e.g., 2,3-dihydrobenzofuran or naphthalene) to evaluate metabolic resistance .
- Urea Linker Optimization: Test thiourea or squaramide analogs to modulate H-bond strength and conformational flexibility .
- High-Throughput Screening (HTS): Use 96-well plates to screen 100+ analogs against target panels (e.g., kinase inhibition or antimicrobial assays) .
Q. What experimental controls are essential when evaluating this compound’s cytotoxicity in cell-based assays?
Answer:
- Solvent Controls: Include DMSO (≤0.1% v/v) to rule out solvent-induced toxicity .
- Positive Controls: Use staurosporine (apoptosis inducer) or doxorubicin (DNA intercalator) to validate assay sensitivity .
- Metabolic Competency: Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to assess metabolism-dependent toxicity .
- Replicate Consistency: Perform triplicate runs with independent compound batches to ensure data reproducibility .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be troubleshooted during structural verification?
Answer:
- Variable Temperature NMR: Resolve dynamic effects (e.g., urea NH proton exchange broadening) by acquiring spectra at 25°C and 50°C .
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous signals (e.g., bifuran methylene protons vs. benzodioxole CH2) .
- Isotopic Labeling: Synthesize 13C-labeled analogs to confirm carbon connectivity in complex regions .
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Flow Chemistry: Implement continuous flow reactors for Pd-catalyzed steps to improve heat/mass transfer and reduce catalyst loading .
- Green Solvent Substitution: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Automated Purification: Use flash chromatography systems with UV-triggered fraction collection to maintain purity during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
